N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE
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Overview
Description
N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE is a complex organic compound with a molecular formula of C19H29N3O3S. This compound is known for its unique chemical structure, which includes a cyclooctylidenehydrazino group, a dimethylphenyl group, and a methanesulfonamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps The process begins with the preparation of the cyclooctylidenehydrazino intermediate, which is then reacted with an appropriate oxoethyl compoundSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted products, depending on the nucleophile used .
Scientific Research Applications
N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazino derivatives and methanesulfonamide-containing molecules. Examples include:
- N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide
- N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(2,4-dimethylphenyl)methanesulfonamide .
Uniqueness
What sets N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H29N3O3S |
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Molecular Weight |
379.5g/mol |
IUPAC Name |
N-(cyclooctylideneamino)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C19H29N3O3S/c1-15-10-9-11-16(2)19(15)22(26(3,24)25)14-18(23)21-20-17-12-7-5-4-6-8-13-17/h9-11H,4-8,12-14H2,1-3H3,(H,21,23) |
InChI Key |
VWVHEAYDEQKIHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NN=C2CCCCCCC2)S(=O)(=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NN=C2CCCCCCC2)S(=O)(=O)C |
Origin of Product |
United States |
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